molecular formula C7H12N4O B6176859 4-hydrazinyl-6-(methoxymethyl)-2-methylpyrimidine CAS No. 1247047-70-6

4-hydrazinyl-6-(methoxymethyl)-2-methylpyrimidine

Cat. No.: B6176859
CAS No.: 1247047-70-6
M. Wt: 168.2
InChI Key:
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Description

4-Hydrazinyl-6-(methoxymethyl)-2-methylpyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with hydrazinyl, methoxymethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydrazinyl-6-(methoxymethyl)-2-methylpyrimidine typically involves the reaction of 4-chloropyrimidine with hydrazine hydrate in ethanol under cooling conditions . The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the hydrazinyl group. The methoxymethyl group can be introduced through subsequent alkylation reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydrazinyl-6-(methoxymethyl)-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Hydrazinyl-6-(methoxymethyl)-2-methylpyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the development of bioactive molecules with potential therapeutic effects.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with biological targets.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-hydrazinyl-6-(methoxymethyl)-2-methylpyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The hydrazinyl group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The methoxymethyl and methyl groups can modulate the compound’s lipophilicity and overall bioavailability.

Comparison with Similar Compounds

Similar Compounds

    4-Hydrazinyl-6-methyl-2-(pyrimidin-2-yl)pyrimidine: Similar in structure but with a different substitution pattern.

    4-Hydrazinyl-6-methyl-2-(alkylthio)pyrimidines: These compounds have alkylthio groups instead of methoxymethyl groups.

Uniqueness

4-Hydrazinyl-6-(methoxymethyl)-2-methylpyrimidine is unique due to the presence of the methoxymethyl group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new materials and bioactive molecules.

Properties

CAS No.

1247047-70-6

Molecular Formula

C7H12N4O

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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